molecular formula C20H26N2O3 B5037351 3-[1-(2,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine

3-[1-(2,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine

Cat. No. B5037351
M. Wt: 342.4 g/mol
InChI Key: DASOULIRFQZZOD-UHFFFAOYSA-N
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Description

The compound “3-[1-(2,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine” is a derivative of Trimetazidine . Trimetazidine is a drug sold under many brand names for angina pectoris (chest pain associated with impaired blood flow to the heart) . It is described as the first cytoprotective anti-ischemic agent developed and marketed by Laboratoires Servier (France) .


Synthesis Analysis

The synthesis of this compound involves complex organic reactions. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the empirical formula C14H22N2O3 . The molecular weight of the compound is 339.26 g/mol . The compound has a solid form and its melting point is 231-235 °C (lit.) .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in free radical bromination of alkyl benzenes . It can also undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 231-235 °C (lit.) . It has an empirical formula of C14H22N2O3 and a molecular weight of 339.26 g/mol .

Mechanism of Action

The mechanism of action of Trimetazidine involves improving the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism . This makes it an effective treatment for angina pectoris .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid contact with skin and eyes, and to avoid breathing vapors or mists .

Future Directions

The compound can be used as a building block to synthesize Phenylpropyl trimetazidine derivatives with potent cerebral vasodilator activity . It can also be used to synthesize Benzoylguanidine-trimetazidine derivatives for myocardial ischemic-reperfusion activity studies .

properties

IUPAC Name

3-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-23-18-12-20(25-3)19(24-2)11-16(18)14-22-10-5-4-8-17(22)15-7-6-9-21-13-15/h6-7,9,11-13,17H,4-5,8,10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASOULIRFQZZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCCCC2C3=CN=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[(2,4,5-Trimethoxyphenyl)methyl]piperidin-2-yl]pyridine

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